N,N'-Dicyclohexyldithiooxamide

Description

Contextualization within Thioamide Chemistry

The chemical identity of N,N'-Dicyclohexyldithiooxamide is fundamentally rooted in its thioamide functional groups (-C(=S)N-). Thioamides are analogues of amides where the oxygen atom is replaced by a sulfur atom. This substitution leads to distinct electronic and steric properties. The carbon-sulfur double bond in thioamides is longer and weaker than the carbon-oxygen double bond in amides, making the sulfur atom a softer and more polarizable donor.

The presence of two adjacent thioamide units in the dithiooxamide (B146897) backbone of this compound creates a unique electronic environment. Research on the vibrational spectra of symmetrically N,N'-disubstituted dithiooxamides has provided insights into the electronic structure and bonding within these molecules and their metal complexes. acs.org The nature of the substituent on the nitrogen atom, in this case, the bulky cyclohexyl group, influences the molecule's conformation and its coordination properties.

Significance as a Bidentate Ligand in Coordination Chemistry

A crucial aspect of this compound's chemistry is its ability to act as a bidentate ligand. acs.orgiucr.orgoup.com A bidentate ligand is a molecule or ion that has two donor atoms that can bind to a central metal atom or ion at two points, forming a chelate ring. iucr.orgoup.com In this compound, the two sulfur atoms of the dithiooxamide core act as the donor atoms, allowing the ligand to coordinate to a single metal center.

The formation of stable chelate rings with metal ions is a key feature of its coordination chemistry. This chelation enhances the stability of the resulting metal complexes compared to those formed with analogous monodentate ligands. The coordination behavior of this compound has been explored with various transition metals, leading to the synthesis of novel coordination compounds with interesting structural and physical properties.

Research Trajectories and Current Academic Interest

The academic interest in this compound has followed several distinct trajectories. Initial research focused on the fundamental synthesis and characterization of the compound and its simple metal complexes. This foundational work paved the way for more specialized investigations.

A significant area of research has been the synthesis and structural characterization of its coordination complexes with a range of metal halides. For instance, detailed studies on the complexes of this compound with antimony(III) halides (SbX₃, where X = Br or I) have been reported. acs.org These studies have elucidated the coordination modes of the ligand and the geometry of the resulting antimony complexes. Similarly, the synthesis and solid-state structural characterization of its complexes with mercury(II) halides have been investigated.

More recently, research has expanded into the realm of materials science. A notable development is the use of long-chain N,N'-disubstituted dithiooxamides, including derivatives similar to this compound, as ligands for the synthesis of platinum(II) metallomesogens. tandfonline.com These complexes exhibit liquid crystalline properties, demonstrating the potential of this class of compounds in the development of advanced materials. tandfonline.com Furthermore, the redox properties of dithiooxamide ligands in complexes, such as those with molybdenum, have been a subject of investigation, exploring whether the ligand is oxidized or reduced upon coordination. acs.org This line of inquiry is crucial for understanding the electronic interplay between the ligand and the metal center and for designing complexes with specific redox activities.

The ongoing research into this compound and its analogues highlights its continued relevance as a versatile building block in both fundamental and applied chemistry, from the creation of novel coordination architectures to the design of functional materials.

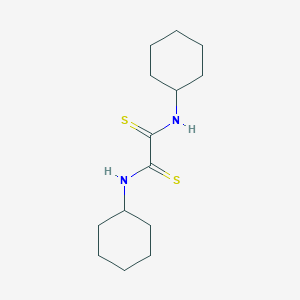

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N'-dicyclohexylethanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2S2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVTXGOPUBNYSCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)C(=S)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059540 | |

| Record name | Ethanedithioamide, N,N'-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-36-1 | |

| Record name | N1,N2-Dicyclohexylethanedithioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dicyclohexyldithiooxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dicyclohexyldithiooxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedithioamide, N1,N2-dicyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedithioamide, N,N'-dicyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dicyclohexyldithiooxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DICYCLOHEXYLDITHIOOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GKC0KG8OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dicyclohexyldithiooxamide and Its Derivatives

Established Synthetic Pathways for Dithiooxamides

The synthesis of N,N'-dicyclohexyldithiooxamide, a symmetrically disubstituted dithiooxamide (B146897), can be achieved through several established chemical routes. A common and effective method involves the reaction of oxalyl chloride or a diester oxalate (B1200264) with an amine, followed by treatment with a sulfurizing agent. google.com In this two-step process, N,N'-dicyclohexyl oxamide (B166460) is first generated and then converted to the final dithiooxamide product using a vulcanization reagent like phosphorus pentasulfide or Lawesson's reagent. google.com This pathway is advantageous due to readily available starting materials and high yields, often producing a product with up to 99% purity after simple recrystallization. google.com

Another significant pathway is the direct reaction of cyanogen (B1215507) with a suitable nucleophile. For the synthesis of the parent compound, dithiooxamide, gaseous cyanogen is reacted with a water-soluble source of sulfhydrate ions, such as sodium sulfhydrate, in an aqueous medium. google.com For N,N'-disubstituted derivatives like this compound, the corresponding primary amine, cyclohexylamine, is reacted with cyanogen. lookchem.com Additionally, the reaction of dithiooxamide itself with primary amines can yield N,N'-disubstituted dithiooxamides. researchgate.net

The aminolysis of dithiooxalate esters with primary amines also serves as a viable route to N,N'-disubstituted dithiooxamides. Furthermore, a modification of the Willgerodt-Kindler reaction provides another avenue for the synthesis of these compounds. researchgate.net

Reaction Conditions and Optimization Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically manipulated include the choice of solvent, reaction temperature, molar ratios of reactants, and reaction time.

In the vulcanization route starting from N,N'-disubstituted oxamide, the reaction with the sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent) is often carried out in a halohydrocarbon or aromatic hydrocarbon solvent. google.com The temperature for this step can range broadly from -30 to 300 °C, with a reaction time of 2 to 12 hours. google.com The preceding step, the formation of the oxamide from a diester oxalate and an amine, is typically performed in an alcohol or aromatic hydrocarbon solvent. google.com

For the synthesis from cyanogen and sodium sulfhydrate, the pH of the aqueous reaction medium is a critical factor and is maintained between approximately 6 and 10 through the addition of an acid. google.com The reaction temperature is generally kept below 50°C. google.com When using cyanogen with cyclohexylamine, identifying the optimal catalyst and solvent system is key to driving the reaction efficiently. lookchem.com

A summary of reaction conditions for a common synthetic pathway is presented below:

| Step | Reactants | Solvent | Temperature (°C) | Time (hours) |

|---|---|---|---|---|

| 1. Oxamide Formation | Diester Oxalate, Amine | Alcohols or Aromatic Hydrocarbons | Not specified | Not specified |

| 2. Thionation | N,N'-disubstituted oxamide, Vulcanization Reagent | Halohydrocarbons or Aromatic Hydrocarbons | -30 to 300 | 2 to 12 |

Isolation and Purification Techniques

The isolation and purification of this compound are essential steps to obtain a product of high purity. Following synthesis, the crude product often precipitates from the reaction mixture, particularly upon cooling. google.com This solid is then collected using standard filtration techniques.

Recrystallization is the most common method for purifying the crude product. google.com This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures. The selection of an appropriate solvent is critical for effective purification. Simple recrystallization can yield N,N'-dialkyl dithiooxamides with a purity of up to 99 percent, avoiding the need for more complex methods like chromatographic separation. google.com The purity of the final compound is often verified by determining its melting point and using spectroscopic methods. semanticscholar.org For related dithiooxamide derivatives, purity has been checked using Thin-Layer Chromatography (TLC) with various solvent systems as eluents. semanticscholar.org

Strategies for this compound Derivatization

Derivatization of this compound involves chemically modifying the molecule to create new compounds with potentially enhanced or different properties. This is typically achieved by introducing functional groups onto the cyclohexyl rings. The process of derivatization chemically alters a compound to make it suitable for a specific analytical method or to enhance its detectability. researchgate.net For instance, N,N'-disubstituted dithiooxamides containing carboxyl or hydroxyl groups can undergo esterification reactions without affecting the thioamide core. researchgate.net The goal of derivatization is often to make an analyte more volatile, less reactive, and to improve its chromatographic behavior by replacing active hydrogens on polar functional groups. sigmaaldrich.com

Influence of Substituent Effects on Reactivity and Yield

The nature, number, and position of substituents on the aromatic or aliphatic rings of dithiooxamide precursors can significantly impact the reaction's outcome, including selectivity and yield. researchgate.net The electronic properties of these substituents play a crucial role. For example, the presence of electron-donating groups can increase the electron density at certain positions, influencing the reactivity of the molecule. researchgate.net

Studies on related heterocyclic syntheses using dithiooxamide have shown that the presence and position of halogen atoms and other substituents on aldehyde reactants have a great impact on the reaction outcome. researchgate.net For example, a substituent in a specific position on a benzaldehyde (B42025) reactant was found to clearly favor the formation of one isomer over another. researchgate.net These observations highlight the sensitivity of dithiooxamide-based reactions to the electronic and steric environment provided by substituents on the reacting partners.

| Substituent Type | General Effect on Reactivity | Impact on Yield |

|---|---|---|

| Electron-Donating Groups (EDGs) | Can increase nucleophilicity of nearby atoms, potentially increasing reaction rates. | May increase or decrease yield depending on the specific reaction mechanism. |

| Electron-Withdrawing Groups (EWGs) | Can decrease nucleophilicity, potentially slowing down reactions. | May increase or decrease yield depending on the specific reaction mechanism. |

| Sterically Bulky Groups | Can hinder the approach of reactants, decreasing reaction rates. | Often leads to lower yields due to steric hindrance. |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to create more environmentally friendly and sustainable processes. nih.gov Green chemistry focuses on reducing or eliminating the use and generation of hazardous substances. nih.gov

Key strategies in green synthesis include the use of safer, recoverable, and recyclable solvents like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), which can lead to high yields and short reaction times without the need for volatile organic solvents. rsc.org Other green approaches involve energy-efficient methods such as microwave irradiation, ultrasonication, and solvent-free grinding techniques. nih.gov These methods can enhance reaction rates, improve product yields, and reduce reaction times compared to conventional heating. nih.gov For example, a simple and highly efficient synthesis of thioamide derivatives has been developed in water at 100°C, showcasing a green approach. researchgate.net The development of one-pot, multi-component reactions is another hallmark of green chemistry, simplifying procedures and minimizing waste. rsc.org

Spectroscopic Investigations of N,n Dicyclohexyldithiooxamide

Vibrational Spectroscopy

Vibrational spectroscopy examines the transitions between quantized vibrational energy levels of a molecule upon interaction with electromagnetic radiation. The primary techniques used for this purpose are Fourier Transform Infrared (FTIR) and Raman spectroscopy.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance as a function of wavenumber (cm⁻¹). The key vibrational bands expected for N,N'-Dicyclohexyldithiooxamide are associated with the N-H, C-H, C-N, and C=S functional groups.

The dithiooxamide (B146897) core is characterized by several key vibrations. The N-H stretching vibration is typically observed in the region of 3400-3200 cm⁻¹. The C-N stretching vibrations and N-H bending vibrations are often coupled and appear in the 1600-1400 cm⁻¹ region. The C=S stretching vibration is a key indicator for the thioamide group and is generally found in the 850-600 cm⁻¹ range, although it can be coupled with other vibrations.

The cyclohexyl groups introduce characteristic C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and various bending and rocking modes at lower wavenumbers. For comparison, the vibrational spectral analysis of the parent compound, dithiooxamide, shows C-H stretching vibrations around 3100-3000 cm⁻¹ and C-H in-plane bending at 1461 cm⁻¹. core.ac.uk The C-H out-of-plane bending for dithiooxamide is observed at 877 cm⁻¹. core.ac.uk

A detailed assignment of the principal FTIR bands for this compound, based on data from related compounds, is presented in the table below.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3300 | ν(N-H) stretch | Amide |

| 2930-2850 | ν(C-H) stretch | Cyclohexyl |

| ~1550 | δ(N-H) bend + ν(C-N) stretch (Amide II) | Amide |

| ~1450 | CH₂ scissoring | Cyclohexyl |

| ~1350 | ν(C-N) stretch + δ(N-H) bend (Amide III) | Amide |

| ~840 | ν(C=S) stretch | Thioamide |

Note: The exact positions of the peaks can vary depending on the physical state of the sample (solid or solution) and the solvent used.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. Therefore, vibrations that are weak in FTIR may be strong in Raman and vice versa.

For this compound, the C=S stretching vibration is expected to give a strong signal in the Raman spectrum due to the high polarizability of the sulfur atom. The symmetric vibrations of the dithiooxamide backbone and the vibrations of the cyclohexyl rings are also expected to be Raman active. The study of dithiooxamide has utilized Raman spectroscopy to confirm fundamental vibrations. core.ac.uk

Key expected Raman shifts for this compound are summarized in the table below.

| Raman Shift (cm⁻¹) | Assignment | Functional Group |

| 2930-2850 | ν(C-H) stretch | Cyclohexyl |

| ~1450 | CH₂ scissoring | Cyclohexyl |

| ~1350 | ν(C-N) stretch | Amide |

| ~840 | ν(C=S) stretch | Thioamide |

To gain a deeper understanding of the vibrational modes of this compound, experimental data can be correlated with theoretical calculations. nih.govyoutube.comnih.gov Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for calculating the vibrational frequencies and intensities of molecules. nih.gov

The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation: The vibrational frequencies are calculated for the optimized geometry.

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, the calculated frequencies are scaled by an empirical scaling factor to improve the agreement with experimental data.

Assignment: The calculated vibrational modes are visualized to provide a definitive assignment for the experimentally observed bands.

For dithiooxamide, DFT calculations have been employed to perform a vibrational spectral analysis and assign the frequencies from the FT-IR spectrum. core.ac.uk A similar approach for this compound would provide a comprehensive assignment of its vibrational spectrum. The table below illustrates a hypothetical correlation for a key vibrational mode.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

| ν(C=S) | ~840 | ~835 |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet (UV) or visible (Vis) light.

The UV-Vis spectrum of a molecule provides information about its electronic structure and the presence of chromophores. The dithiooxamide moiety is the primary chromophore in this compound. The electronic transitions in thioamides typically include n → π* and π → π* transitions.

n → π* transition: This transition involves the excitation of a non-bonding electron (from the sulfur or nitrogen atom) to an anti-bonding π* orbital. These transitions are generally weak and appear at longer wavelengths.

π → π* transition: This involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. These transitions are typically more intense and occur at shorter wavelengths.

For dithiooxamide derivatives, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to these transitions. The position and intensity of these bands can be influenced by the solvent polarity and the nature of the substituents. The cyclohexyl groups in this compound are not expected to significantly alter the electronic transitions of the dithiooxamide core but may cause minor shifts in the absorption maxima.

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~250-280 | High |

| n → π | ~330-360 | Low |

In some cases, the electronic absorption bands in the UV-Vis spectrum can exhibit a fine structure, which is due to the coupling of electronic transitions with vibrational modes (vibronic coupling). wikipedia.orgrsc.org This vibrational fine structure provides information about the vibrational energy levels of the molecule in its electronically excited state.

The intensity of the vibronic transitions is governed by the Franck-Condon principle, which states that electronic transitions are most likely to occur without a change in the nuclear geometry of the molecule. wikipedia.org The analysis of the vibrational fine structure can reveal the vibrational frequencies of the molecule in the excited state and can provide insights into the changes in molecular geometry upon electronic excitation. For thioamides, the C=S stretching mode is often coupled to the electronic transitions, and its vibrational progression may be observed in the electronic spectrum.

Despite a comprehensive search for spectroscopic data pertaining specifically to this compound, detailed experimental findings for charge transfer bands, proton (¹H) NMR, and carbon-13 (¹³C) NMR, as well as studies on its molecular structure and dynamics in solution, are not available in the public domain through the conducted searches.

Consequently, it is not possible to provide the specific data and analysis required to populate the requested article sections (4.2.3, 4.3.1, 4.3.2, and 4.3.3) for this particular compound. General information on spectroscopic techniques is available but does not meet the prompt's requirement to focus solely on this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations would be instrumental in characterizing the fundamental properties of N,N'-Dicyclohexyldithiooxamide.

Geometric optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the most stable three-dimensional structure, often referred to as the equilibrium geometry.

This process provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, a DFT optimization would reveal the precise lengths of the C=S (thione) and C-C bonds within the dithiooxamide (B146897) core, as well as the C-N bonds connecting to the cyclohexyl groups. It would also determine the conformation of the cyclohexyl rings (e.g., chair, boat) and their orientation relative to the central dithiooxamide plane. Such studies could also be extended to its metal complexes, predicting how the ligand's geometry changes upon coordination to a metal center.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) Note: This table is for illustrative purposes only, as specific published DFT data for this molecule was not found.

| Parameter | Description | Expected Value Range |

|---|---|---|

| r(C=S) | Carbon-Sulfur double bond length | ~1.6 - 1.7 Å |

| r(C-C) | Central Carbon-Carbon single bond length | ~1.5 Å |

| r(C-N) | Carbon-Nitrogen single bond length | ~1.4 Å |

| ∠(S-C-C) | Sulfur-Carbon-Carbon bond angle | ~120° |

| ∠(N-C-C) | Nitrogen-Carbon-Carbon bond angle | ~115-120° |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgbiosynth.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. sioc-journal.cn

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule involved in electron donation and acceptance. The HOMO is expected to have significant contributions from the lone pairs of the sulfur and nitrogen atoms. The LUMO is likely to be a π* orbital associated with the C=S bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. scispace.com

Table 2: Illustrative Frontier Molecular Orbital Properties Note: This table is for illustrative purposes only, as specific published DFT data for this molecule was not found.

| Property | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and kinetic stability |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.govfrontiersin.org For this compound, an MEP map would show regions of negative potential (electron-rich), likely concentrated around the sulfur atoms, making them susceptible to electrophilic attack. Regions of positive potential would indicate electron-poor areas.

Fukui functions are another key reactivity descriptor, used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density as an electron is added or removed, the Fukui function can pinpoint which specific atoms are most likely to participate in a chemical reaction.

Post-Hartree-Fock Methods (e.g., MP2) for Electronic Structure Refinement

While DFT is widely used, post-Hartree-Fock methods offer an alternative, often more systematic, way to account for electron correlation—the interaction between electrons that is not captured by mean-field theories like Hartree-Fock. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method used to refine the electronic structure and energies obtained from simpler models.

Applying the MP2 method to this compound would provide a more accurate description of its electron correlation effects, which can be important for properties sensitive to weak interactions, such as dispersion forces. This refinement can lead to more precise calculations of interaction energies and geometric parameters compared to standard DFT functionals, although at a higher computational cost.

Computational Prediction of Spectroscopic Parameters (IR, UV, NMR Chemical Shifts)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. DFT calculations can simulate various types of spectra for this compound.

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to particular molecular motions, such as the characteristic C=S stretching, N-H bending, and C-N stretching vibrations.

UV-Visible (UV-Vis) Spectra: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies, which correspond to absorptions in the UV-Vis spectrum. A TD-DFT calculation on this compound would predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions associated with the thioamide chromophore).

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be produced. This is invaluable for assigning experimental spectra and confirming the molecular structure, especially for complex molecules with many signals, such as those arising from the cyclohexyl groups.

Advanced Applications in Chemical Sciences

Catalysis and Process Chemistry

Metal complexes of N,N'-Dicyclohexyldithiooxamide and related dithiooxamides are notable for their roles in both facilitating chemical transformations and in the selective recovery of metals. The electronic and steric properties imparted by the dicyclohexyl groups can influence the solubility, stability, and catalytic activity of the resulting metal complexes.

While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the broader class of dithiooxamides and their metal complexes are recognized for their potential in homogeneous catalysis. The fundamental principle of homogeneous catalysis involves the catalyst and reactants existing in the same phase, typically a liquid solution. Metal complexes are often employed as catalysts due to the metal center's ability to activate substrate molecules and facilitate bond-forming or bond-breaking processes.

The this compound ligand, with its bidentate N,S-donor sites, can form stable chelate rings with transition metal ions. This chelation can enhance the stability of the catalytic species. The nature of the metal ion, its oxidation state, and the coordination geometry dictated by the ligand all play crucial roles in the catalytic activity. For instance, metal–ligand cooperative approaches, where both the metal and the ligand participate in the catalytic cycle, are an emerging area of interest. In such systems, the ligand is not merely a spectator but an active participant, often involved in substrate activation or proton transfer steps.

The lipophilic nature of the dicyclohexyl groups in this compound can enhance the solubility of its metal complexes in non-polar organic solvents, which is a desirable property for many organic reactions. Potential catalytic applications for such complexes could include oxidation, reduction, and cross-coupling reactions, areas where metal complexes with sulfur-containing ligands have shown promise.

A significant application of dithiooxamides, including substituted derivatives like this compound, is in the hydrometallurgical recovery of precious metals. This is a more sustainable alternative to traditional methods that often involve hazardous reagents like cyanide. Dithiooxamide (B146897) and its derivatives can act as selective leaching agents for metals such as gold and silver from ores, concentrates, or electronic waste. google.comwipo.int

The process typically involves contacting the metal-containing material with an aqueous solution of the dithiooxamide ligand under alkaline conditions. google.comwipo.int The ligand selectively complexes with the precious metal ions, bringing them into solution. This method avoids the use of corrosive acidic conditions and toxic cyanide. google.comwipo.int Research has demonstrated that dissolution levels of above 90% for certain precious metals can be achieved within 24 hours in an aqueous alkaline medium using this approach. google.com

The effectiveness of dithiooxamide in these processes is highlighted by its selectivity for precious metals over other major components in the ore. google.com The following table summarizes the leaching efficiency of dithiooxamide for gold under specific experimental conditions as described in patent literature.

Table 1: Gold Leaching Efficiency with Dithiooxamide

| Parameter | Value |

|---|---|

| Initial Solids Concentration | 17% |

| Temperature | 25 °C |

| pH | ~13 |

| Leaching Time | 24 hours |

| Oxygen Sparging Rate | 2 L/min |

| Gold Extraction | >90% |

Data sourced from patent information describing the use of dithiooxamide in precious metal leaching. google.com

A catalytic cycle typically involves several key steps:

Catalyst Activation: The active catalytic species is generated from a more stable precursor.

Substrate Coordination: The reactant molecule(s) bind to the metal center of the catalyst.

Transformation: The coordinated substrate undergoes chemical transformation, which can involve migratory insertion, oxidative addition, reductive elimination, or other elementary steps.

Product Release: The product molecule detaches from the metal center.

Catalyst Regeneration: The catalyst is returned to its initial state, ready to begin a new cycle.

For complexes of this compound, the sulfur atoms of the ligand could play a role in stabilizing different oxidation states of the metal center during the catalytic cycle. The electronic properties of the ligand can influence the electron density at the metal center, thereby affecting its reactivity towards the substrate. Furthermore, the bulky dicyclohexyl groups can create a specific steric environment around the metal center, which can influence the selectivity of the catalytic reaction.

Biological and Medicinal Chemistry Research

The ability of this compound to chelate metal ions also underpins its potential applications in biological and medicinal chemistry. Metal complexes are known to exhibit a wide range of biological activities, and the ligand plays a critical role in tuning these properties.

Metal-based compounds are an important class of anticancer agents, with cisplatin being a well-known example. The biological activity of such compounds is often related to their ability to interact with biological macromolecules like DNA and proteins. The chelation of a metal ion by a ligand like this compound can lead to complexes with enhanced cytotoxic or cytostatic (inhibiting cell growth) properties compared to the free ligand or the metal salt alone.

While direct studies on the cytostatic properties of this compound complexes are limited in the reviewed literature, research on structurally related dithiocarbamate complexes has shown significant anticancer activity. nih.govresearchgate.netnih.govnih.gov These compounds have demonstrated potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The hydrophobicity of the ligand is often a key factor influencing the anticancer properties of the metal complex, as it can facilitate the transport of the complex across cell membranes. nih.govresearchgate.net The dicyclohexyl groups in this compound would impart significant lipophilicity to its metal complexes, potentially enhancing their cellular uptake.

The proposed mechanisms of action for such complexes often involve the inhibition of key cellular processes, such as the proteasome, or the induction of apoptosis (programmed cell death). nih.gov The following table summarizes the cytotoxic activity of some representative metal complexes with related bidentate ligands against different cancer cell lines.

Table 2: Examples of Cytotoxic Activity of Metal Complexes with Related Ligands

| Complex Type | Cancer Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|---|

| Gold(III) Dithiocarbamate | A549 (Lung) | < 1 | Cisplatin |

| Gold(III) Dithiocarbamate | HeLa (Cervical) | < 1 | Cisplatin |

| Gold(III) Dithiocarbamate | MCF-7 (Breast) | < 1 | Cisplatin |

| Copper(II) Dithiocarbamate | Various | Varies | Cisplatin |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data is generalized from studies on dithiocarbamate complexes. nih.gov

The interaction of metal complexes with biological systems is a cornerstone of their therapeutic and toxicological effects. This compound and its metal complexes can interact with biomolecules such as enzymes and proteins through various mechanisms.

One important mode of interaction is enzyme inhibition. semanticscholar.orgrsc.orgnorthwestern.edu Many enzymes are metalloenzymes, containing a metal ion in their active site that is essential for their catalytic activity. A chelating agent like dithiooxamide can inhibit such enzymes by removing the essential metal ion from the active site. A study on diamine oxidase, a copper-containing enzyme, demonstrated that dithiooxamide (rubeanic acid) causes rapid inhibition by completely removing two Cu(II) ions from the enzyme. nih.govresearchgate.net This highlights the potential of dithiooxamides to modulate the activity of metalloenzymes.

The interaction is not limited to the active site. Metal complexes can also bind to other sites on a protein, inducing conformational changes that can alter the protein's function. The nature of these interactions can be covalent or non-covalent, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific structure of the this compound complex, including the identity of the metal ion and the steric bulk of the cyclohexyl groups, would determine its binding affinity and specificity for different proteins.

Molecular Docking Simulations for Biological Activity

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for screening potential drug candidates by evaluating their binding affinity to a biological target.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in available research, the broader class of thioamide-containing compounds has been a subject of such investigations. The thioamide functional group, present in this compound, is recognized for its ability to participate in crucial intermolecular interactions. For instance, the N-H group can act as a hydrogen bond donor, while the sulfur atom of the C=S group can act as a hydrogen bond acceptor. Docking analyses on other thioamide derivatives have revealed that this moiety can form key hydrogen bond interactions with amino acid residues, such as asparagine and cysteine, within the active sites of protein targets like tubulin nih.gov.

These studies on related molecules suggest that this compound possesses the necessary structural features to interact favorably with biological macromolecules. The lipophilic nature of the two cyclohexyl groups would further influence its binding profile, potentially directing it towards hydrophobic pockets within a receptor. Future molecular docking simulations on this compound could elucidate its potential biological targets and mechanism of action, thereby guiding experimental studies.

Prospects in Drug Discovery and Development

The dithiooxamide scaffold serves as a versatile precursor in the synthesis of various pharmaceutical compounds chemimpex.com. The thioamide group is considered a fascinating isostere of the amide bond and has been incorporated into numerous therapeutic agents, including second-line treatments for multidrug-resistant tuberculosis such as Ethionamide and Prothionamide nih.gov. The replacement of an amide's oxygen with sulfur alters the group's electronic and steric properties, which can lead to improved pharmacokinetic profiles or novel biological activities nih.gov.

Given this context, this compound presents itself as a molecule of interest for drug discovery. The presence of the dithiooxamide core provides a platform for potential biological activity, while the dicyclohexyl substituents confer significant lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic targets. Although the compound itself is not currently a clinical therapeutic, its structural motifs are found in molecules with demonstrated anti-inflammatory, analgesic, antimicrobial, and antioxidant activities nih.gov. The development of derivatives or metal complexes of this compound could yield novel therapeutic agents, a prospect that warrants further investigation in medicinal chemistry programs.

Supramolecular Chemistry and Engineered Assemblies

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces wikipedia.org. This compound is an exemplary molecule in this field, capable of participating in molecular recognition, self-assembly, and the formation of complex hydrogen-bonded networks.

Molecular Recognition Phenomena

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The dithiooxamide core is particularly adept at this, as demonstrated by its ability to form co-crystals with other molecules. For example, the parent molecule, dithiooxamide, has been shown to co-crystallize with 1,10-phenanthroline. In this structure, the two molecules are linked by intermolecular N—H⋯N hydrogen bonds, showcasing the recognition capability of the N-H donor sites on the dithiooxamide backbone nih.goviucr.org.

The N-H protons of this compound are similarly available to act as hydrogen bond donors, allowing the molecule to recognize and bind to complementary molecules that possess hydrogen bond acceptor sites, such as pyridine or carbonyl groups. The specificity of this recognition is guided by the geometry and electronic properties of the interacting functional groups.

Self-Assembly Processes and Ordered Architectures

Self-assembly is the autonomous organization of components into structured patterns without external guidance. The structure of this compound, with its combination of a rigid, hydrogen-bonding core and bulky, hydrophobic cyclohexyl groups, predisposes it to self-assemble into ordered architectures.

Studies on platinum(II) complexes containing N,N'-disubstituted dithiooxamide ligands, including the cyclohexyl derivative, suggest that functionalization of the nitrogen substituents is a viable pathway to constructing supramolecular assemblies acs.orgacs.org. In the solid state, related N,N'-disubstituted dithiooxamides are known to form three-dimensional networks driven by a combination of hydrogen bonding and weaker interactions like C-H···π forces nih.govresearchgate.net. The cyclohexyl groups in this compound would play a crucial role in directing the packing of the molecules, with van der Waals forces between these bulky groups significantly influencing the final assembled architecture.

Intermolecular Hydrogen Bonding Networks in Solid and Solution States

Hydrogen bonding is a critical directional force in the supramolecular chemistry of this compound. Crystal structure analyses of closely related secondary dithiooxamides, such as N,N′-bis(4-methylphenyl)dithiooxamide, reveal a common structural motif. The molecules typically adopt a trans-conformation with respect to the central C-C bond, which is stabilized by a pair of intramolecular N—H⋯S hydrogen bonds nih.govresearchgate.net. This intramolecular interaction is a defining feature of the dithiooxamide fragment.

Beyond these intramolecular forces, the N-H groups can also participate in intermolecular hydrogen bonds. In co-crystals of the parent dithiooxamide, N—H⋯N bonds link different molecules together nih.gov. While intermolecular N—H⋯S bonds are less common, the N-H groups are available to bond with other suitable acceptors in the solid state or in solution, leading to the formation of extended chains, sheets, or more complex three-dimensional networks. For example, analogous dicyclohexyl-containing compounds are known to form chains and ring motifs through intermolecular N—H⋯O=P hydrogen bonds nih.gov.

Below is a table summarizing typical hydrogen bond geometries found in dithiooxamide structures, based on crystallographic data from related compounds.

| Interaction Type | Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference |

| Intermolecular | N-H | N | 0.81 | 2.08 | 2.876 | 167 | nih.gov |

| Intramolecular | N-H | S | 0.86 | 2.38 | 2.973 | 128 | nih.gov |

Data derived from crystal structures of dithiooxamide and N,N′-bis(4-methylphenyl)dithiooxamide, respectively, as models for potential interactions.

Potential in Functional Materials Design

The unique electronic and self-assembly properties of this compound and its derivatives make them promising candidates for the design of functional materials. A significant application lies in the field of coordination chemistry. Platinum(II) complexes incorporating this compound as a ligand have been synthesized and studied for their photophysical properties. These compounds exhibit luminescence, which could be harnessed for applications in sensors, light-emitting devices, or photodynamic therapy acs.org.

Furthermore, the parent compound, dithiooxamide, is used in the production of specialty polymers, where it can enhance properties such as thermal stability chemimpex.com. The ability of this compound to self-assemble into ordered structures, guided by hydrogen bonding and van der Waals interactions, could be exploited to create novel materials with tailored optical, electronic, or porous properties. The functionalization of the cyclohexyl rings or the dithiooxamide core could provide a route to fine-tuning these properties for specific technological applications.

Future Research Directions and Emerging Paradigms

Exploration of Novel Metal Complexes and Ligand Architectures

A primary avenue for future research lies in the systematic exploration of novel metal complexes incorporating the N,N'-dicyclohexyldithiooxamide ligand. While some complexes have been synthesized, a vast portion of the periodic table remains to be explored in coordination with this ligand. Future work will likely focus on:

Expansion of Coordination Partners: Systematic studies involving a broader range of transition metals, lanthanides, and actinides will be crucial to uncover new coordination modes, geometries, and electronic properties. The synthesis of heterometallic complexes, where this compound bridges two different metal centers, could lead to materials with unique magnetic or catalytic properties.

Modification of the Ligand Backbone: The dicyclohexyl groups offer sites for functionalization. The introduction of chiral centers, redox-active moieties, or groups capable of secondary interactions could lead to the development of ligands with tailored properties for applications in asymmetric catalysis or as molecular sensors.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the dithiooxamide (B146897) core makes this compound a promising candidate for the construction of coordination polymers and MOFs. Research in this area will likely target the synthesis of materials with tunable porosity, which could have applications in gas storage, separation, and heterogeneous catalysis.

Table 1: Prospective Novel Metal Complexes of this compound and Their Potential Applications

| Metal Ion | Potential Coordination Geometry | Potential Application Area |

| Ru(II) | Octahedral | Catalysis, Photoredox Chemistry |

| Eu(III) | Distorted Square Antiprismatic | Luminescent Materials, Bio-imaging |

| Pt(II) | Square Planar | Anticancer Agents, Electrocatalysis |

| Zr(IV) | Octahedral | Lewis Acid Catalysis, MOF nodes |

Advanced Mechanistic Studies in Catalysis and Chemical Reactivity

The catalytic potential of this compound complexes is a largely untapped area of research. Future investigations will need to move beyond the synthesis of new complexes to a detailed understanding of their catalytic activity and reaction mechanisms. Key areas of focus will include:

Screening for Catalytic Activity: A broad screening of this compound metal complexes in various catalytic transformations, such as oxidation, reduction, and cross-coupling reactions, is warranted. The redox-active nature of the dithiooxamide ligand suggests that its metal complexes could be effective catalysts in reactions involving electron transfer.

In-situ Spectroscopic Studies: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, will be essential to identify and characterize reactive intermediates in catalytic cycles. This will provide crucial insights into the reaction mechanisms and help in the rational design of more efficient catalysts.

Theoretical Modeling of Reaction Pathways: Density Functional Theory (DFT) calculations will play a pivotal role in elucidating the intricate details of catalytic mechanisms. Computational studies can be used to map out potential energy surfaces, identify transition states, and understand the role of the ligand in modulating the reactivity of the metal center.

Table 2: Potential Catalytic Applications for this compound Metal Complexes

| Metal Complex | Catalytic Reaction | Potential Product |

| Ni(II)-DCDTO | Olefin Oligomerization | Higher Olefins |

| Cu(II)-DCDTO | Aerobic Oxidation of Alcohols | Aldehydes/Ketones |

| Pd(II)-DCDTO | Suzuki Cross-Coupling | Biaryls |

| Mn(III)-DCDTO | Epoxidation of Alkenes | Epoxides |

Deeper Investigation into Biological Targets and Molecular Mechanisms of Action

Preliminary studies on related compounds suggest that this compound and its derivatives may possess interesting biological activities. A more profound understanding of these activities requires a multi-pronged approach:

Broad-Spectrum Biological Screening: The compound and its metal complexes should be screened against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and specific enzymes.

Identification of Molecular Targets: Once a significant biological activity is identified, efforts should be directed towards identifying the specific molecular target. This could involve techniques such as affinity chromatography, proteomics, and genetic screening.

Elucidation of the Mechanism of Action: Understanding how these molecules exert their biological effects at a molecular level is crucial. This may involve studying their interaction with the identified target through techniques like X-ray crystallography, NMR spectroscopy, and molecular docking studies. The potential for these compounds to act as enzyme inhibitors is a particularly promising avenue for research.

Table 3: Illustrative Biological Screening Data for this compound Derivatives

| Derivative | Target Organism/Cell Line | MIC (µg/mL) / IC50 (µM) |

| DCDTO-NH2 | Staphylococcus aureus | 16 |

| DCDTO-OH | Candida albicans | 32 |

| [Cu(DCDTO)Cl2] | HeLa (Cervical Cancer) | 5.8 |

| [Ni(DCDTO)(H2O)2] | A549 (Lung Cancer) | 12.5 |

Note: The data in this table is hypothetical and for illustrative purposes, highlighting the type of data that would be generated in future biological screening studies.

Development of this compound-Based Supramolecular Systems

The ability of the dithiooxamide core to participate in hydrogen bonding makes this compound an excellent building block for the construction of supramolecular assemblies. Future research in this area could explore:

Self-Assembly into Nanostructures: The controlled self-assembly of this compound and its derivatives into well-defined nanostructures, such as nanotubes, vesicles, and gels, is a promising research direction. The properties of these materials could be tuned by modifying the solvent, temperature, or by introducing specific functional groups onto the cyclohexyl rings.

Hydrogen Bond-Directed Assembly: A detailed investigation of the hydrogen bonding patterns in the solid state and in solution will provide the fundamental knowledge required for the rational design of complex supramolecular architectures.

Mechanically Interlocked Molecules: The linear nature of the dithiooxamide backbone makes it a potential candidate for the synthesis of mechanically interlocked molecules, such as rotaxanes and catenanes. These molecules could have applications in the development of molecular switches and machines.

Table 4: Potential Supramolecular Architectures Based on this compound

| Supramolecular Architecture | Driving Force for Assembly | Potential Application |

| Nanofibers/Gels | Hydrogen Bonding, π-π Stacking | Drug Delivery, Tissue Engineering |

| Vesicles | Amphiphilic Self-Assembly | Encapsulation, Controlled Release |

| researchgate.netRotaxane | Template-Directed Synthesis | Molecular Switches, Sensors |

| Catenane | Metal-Templated Synthesis | Molecular Machines |

Synergistic Integration of Experimental and Advanced Computational Methodologies

The future of research on this compound will be heavily reliant on the close integration of experimental and computational techniques. This synergistic approach will be essential for:

Predictive Modeling: Computational chemistry can be used to predict the properties of yet-to-be-synthesized molecules, guiding experimental efforts towards the most promising candidates. This includes predicting coordination geometries, electronic properties, and even potential catalytic activity.

Interpretation of Experimental Data: Computational models can provide a detailed interpretation of experimental data, such as spectroscopic and electrochemical measurements, leading to a deeper understanding of the structure and bonding in these systems.

Multi-scale Modeling: The use of multi-scale modeling techniques, such as combined quantum mechanics/molecular mechanics (QM/MM) methods, will be crucial for studying the behavior of this compound-based systems in complex environments, such as in solution or at the active site of an enzyme. Molecular dynamics simulations will also be invaluable for studying the self-assembly processes of supramolecular structures.

By embracing these future research directions and fostering a collaborative environment between experimentalists and theoreticians, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries and applications in a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N'-Dicyclohexyldithiooxamide, and how can purity be optimized?

- Methodology : React oxalyl chloride or diethyl oxalate with cyclohexylamine in anhydrous ethanol under nitrogen. Purify via recrystallization using acetonitrile or ethyl acetate. Monitor reaction progress with TLC (Rf ~0.5 in hexane:ethyl acetate 3:1). Purity ≥99% is achievable through repeated crystallization .

- Characterization : Use FT-IR (C=S stretch at ~1200 cm⁻¹, N-H bend at ~1550 cm⁻¹) and ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons, δ 3.5 ppm for NH protons). Confirm crystal structure via SC-XRD to identify intermolecular hydrogen bonding .

Q. How should researchers assess the thermal stability of this compound under experimental conditions?

- Methodology : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Decomposition typically initiates at ~200°C. For lab storage, maintain desiccated conditions at 4°C to prevent hydrolysis. Monitor stability in solution (e.g., DMSO) via UV-Vis at 280 nm over 24 hours .

Q. What spectroscopic techniques are critical for distinguishing this compound from structural analogs?

- Methodology : Combine mass spectrometry (ESI-MS: [M+H]⁺ at m/z 341.2) with ¹³C NMR (distinct carbonyl signals at ~165 ppm). Differentiate from dithiooxamide derivatives using Raman spectroscopy (S-S stretch absent, confirming dithiolate coordination) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in metal-ligand coordination chemistry?

- Methodology : Conduct UV-Vis titration with transition metals (e.g., Cu²⁺, Ni²⁺) in acetonitrile. Calculate binding constants via Benesi-Hildebrand plots. Use EPR for paramagnetic complexes (e.g., Cu²⁺) to assess ligand field geometry. X-ray absorption spectroscopy (XAS) can resolve sulfur-metal bond distances .

Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodology : Replicate reactions under controlled O₂/moisture-free conditions (glovebox). Compare catalytic efficiency using Pd(0) vs. Pd(II) precursors. Employ DFT calculations (B3LYP/6-31G*) to model transition states and identify steric effects from cyclohexyl groups. Validate with kinetic studies (Arrhenius plots) .

Q. How can computational modeling predict the supramolecular assembly of this compound in crystalline phases?

- Methodology : Use CrystalExplorer for Hirshfeld surface analysis, highlighting S···H interactions (15–20% contribution). Molecular dynamics (MD) simulations in GROMACS can model solvent effects on crystal packing. Compare with experimental SC-XRD data (e.g., CCDC entries) .

Q. What experimental designs minimize artifacts when studying this compound’s redox behavior in electrochemical systems?

- Methodology : Use a three-electrode setup (glassy carbon working electrode) with TBAPF₆ electrolyte in DMF. Perform cyclic voltammetry at 100 mV/s, noting reduction peaks at −1.2 V (vs. Ag/AgCl). Confirm reversibility via scan rate dependence. Control for adsorption effects by alternating electrode polishing protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.